3-Hydroxypiperidine-3-carboxamide

Conformational analysis Scaffold design Molecular recognition

3-Hydroxypiperidine-3-carboxamide (CAS 1378254-91-1) is a saturated six-membered heterocyclic building block belonging to the piperidine-3-carboxamide family. Its defining structural feature is geminal disubstitution at the C3 position, which creates a quaternary carbon center bearing both a hydroxyl group and a primary carboxamide.

Molecular Formula C6H12N2O2
Molecular Weight 144.174
CAS No. 1378254-91-1
Cat. No. B2386694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypiperidine-3-carboxamide
CAS1378254-91-1
Molecular FormulaC6H12N2O2
Molecular Weight144.174
Structural Identifiers
SMILESC1CC(CNC1)(C(=O)N)O
InChIInChI=1S/C6H12N2O2/c7-5(9)6(10)2-1-3-8-4-6/h8,10H,1-4H2,(H2,7,9)
InChIKeyAKFTYWINLIAFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypiperidine-3-carboxamide (CAS 1378254-91-1): Gem-Disubstituted Heterocyclic Scaffold for Fragment-Based Drug Discovery


3-Hydroxypiperidine-3-carboxamide (CAS 1378254-91-1) is a saturated six-membered heterocyclic building block belonging to the piperidine-3-carboxamide family. Its defining structural feature is geminal disubstitution at the C3 position, which creates a quaternary carbon center bearing both a hydroxyl group and a primary carboxamide . This substitution pattern is distinct among commercially available piperidine scaffolds and is explicitly utilized in fragment-based drug discovery (FBDD) programs that prioritize three-dimensional molecular topology . The compound is supplied as a free base with a typical purity specification of ≥95% and a molecular weight of 144.17 g·mol⁻¹ .

Why Piperidine-3-carboxamide Analogs Cannot Substitute for 3-Hydroxypiperidine-3-carboxamide in Structure-Driven Selection


Generic substitution among piperidine-3-carboxamide derivatives is precluded by the compound's unique gem-disubstituted architecture. Simple 3-hydroxypiperidine lacks the carboxamide hydrogen-bonding vector, while piperidine-3-carboxamide lacks the hydroxyl group required for dual-donor/acceptor interactions [1]. The regioisomeric 4-hydroxypiperidine-4-carboxamide relocates both functional groups to the 4-position, altering the spatial orientation of pharmacophoric elements and resulting in a different hydrogen-bonding geometry despite sharing the same molecular formula . Furthermore, the quaternary C3 center eliminates conformational averaging between axial and equatorial substituents that occurs in monosubstituted piperidines, locking the functional groups into a fixed spatial relationship . This conformational rigidity is a non-transferable property that directly impacts molecular recognition in biological targets.

Quantitative Differentiation Evidence for 3-Hydroxypiperidine-3-carboxamide Relative to Closest Structural Analogs


Conformational Rigidity: Quaternary C3 Center Constrains Functional Group Orientation Relative to Monosubstituted Piperidines

3-Hydroxypiperidine-3-carboxamide possesses a quaternary sp³ carbon at the C3 position, where both the hydroxyl and carboxamide substituents are covalently locked on the same atom. In contrast, monosubstituted piperidines such as 3-hydroxypiperidine or piperidine-3-carboxamide undergo rapid ring-flipping that interconverts axial and equatorial conformers. This gem-disubstitution eliminates the conformational population averaging that complicates SAR interpretation in monosubstituted analogs . The presence of one asymmetric atom (the C3 quaternary center) in the free base form provides a defined stereochemical anchor for downstream chiral syntheses .

Conformational analysis Scaffold design Molecular recognition

Physicochemical Profile: Computed logP of -1.52 Enables Hydrophilic Pocket Targeting vs. Lipophilic Piperidine Scaffolds

The computed logP of 3-hydroxypiperidine-3-carboxamide is -1.52, as reported in the Fluorochem technical datasheet . This value is markedly lower than that of the parent piperidine scaffold (logP ≈ 0.85 for piperidine) [1] and substantially more hydrophilic than the regioisomeric 4-hydroxypiperidine-4-carboxamide, for which predicted logP values fall in a similar but distinct range due to altered intramolecular hydrogen-bonding patterns . The highly negative logP reflects the dual contribution of the hydroxyl and carboxamide groups in close spatial proximity, creating a localized polar surface that is absent in monosubstituted or non-hydroxylated analogs.

Lipophilicity logP Fragment physicochemical properties

Fraction sp³ (Fsp³) of 0.833 Surpasses Aromatic Scaffolds and Matches Top-Tier 3D Fragments for FBDD

The Fsp³ value for 3-hydroxypiperidine-3-carboxamide is reported as 0.833, meaning five out of six carbon atoms in the molecular framework are sp³-hybridized . This exceeds the Fsp³ values of widely used FBDD scaffolds such as benzene (Fsp³ = 0), pyridine (Fsp³ = 0), and piperazine (Fsp³ ≈ 0.50–0.75 depending on substitution). In the context of the 'Escape from Flatland' paradigm in medicinal chemistry, an Fsp³ > 0.8 is considered a hallmark of highly three-dimensional fragments that correlate with improved clinical success rates due to reduced aromatic ring count and enhanced topological complexity [1]. The gem-disubstitution at C3 further concentrates the saturation at a single stereogenic center, maximizing the 3D-character-to-molecular-weight ratio.

Fsp³ Three-dimensionality Fragment-based drug discovery

Hydrogen-Bonding Capacity: Three Donors and Three Acceptors Maximize Interaction Potential vs. Simpler Piperidine Analogs

3-Hydroxypiperidine-3-carboxamide presents three hydrogen-bond donor atoms (one hydroxyl OH, two carboxamide NH₂) and three hydrogen-bond acceptor atoms (one hydroxyl O, one carboxamide carbonyl O, one piperidine ring NH), as specified in the Fluorochem datasheet . This balanced 3-donor/3-acceptor profile distinguishes it from monosubstituted piperidine analogs: 3-hydroxypiperidine offers only 1 donor and 2 acceptors, while piperidine-3-carboxamide offers 2 donors and 2 acceptors [1]. The geminal arrangement at C3 creates a concentrated polar microenvironment where both functional groups can simultaneously engage a target protein, mimicking the hydrogen-bonding pattern of serine or threonine side chains in a constrained geometry .

Hydrogen bonding Fragment screening Ligand efficiency

Positional Selectivity: 3-Hydroxy Substitution Abolishes Nitrate-Ester Antiplatelet Activity Unlike 3-Nitrooxy Analogs

In a systematic SAR study of 3-carbamoylpiperidines (nipecotamides) as inhibitors of ADP-induced human platelet aggregation, Guo et al. demonstrated that replacement of the nitric ester (-ONO₂) function at the 3-position with a hydroxyl group considerably diminished aggregation-inhibitory potential [1]. The nitrooxy-substituted nipecotamides exhibited potent antiplatelet activity, while the hydroxy analog (structurally corresponding to the 3-hydroxy motif present in 3-hydroxypiperidine-3-carboxamide) was essentially inactive in this assay. This class-level SAR indicates that the hydroxyl substitution at C3, while crucial for hydrogen-bonding and solubility properties, directs the scaffold away from the nipecotamide antiplatelet pharmacophore and toward alternative target engagement profiles [2].

Structure-activity relationship Antiplatelet Nipecotamide pharmacophore

Regioisomeric Differentiation: 3-Position Substitution Yields Unique Dipole Vector vs. 4-Hydroxypiperidine-4-carboxamide

3-Hydroxypiperidine-3-carboxamide and 4-hydroxypiperidine-4-carboxamide share the identical molecular formula (C₆H₁₂N₂O₂) and molecular weight (144.17 g·mol⁻¹), yet the relocation of the gem-disubstituted center from position 3 to position 4 fundamentally alters the spatial vector of the carboxamide and hydroxyl groups relative to the piperidine ring nitrogen [1]. This positional isomerism changes the electrostatic potential surface and the angle between hydrogen-bonding vectors, which directly impacts molecular recognition. The 3-position substitution places the functional groups closer to the ring nitrogen (vicinal relationship), enabling potential intramolecular hydrogen bonding between the hydroxyl and the NH of the piperidine ring that is geometrically impossible in the 4-substituted isomer . In pharmaceutical development, the 3-substituted regioisomer serves as a derivative of the 4-hydroxy analog in the synthesis of phthalazine-based erectile dysfunction therapeutics, indicating divergent synthetic utility between the two isomers [2].

Regioisomer comparison Electrostatic potential Pharmacophore geometry

Precision Application Scenarios for 3-Hydroxypiperidine-3-carboxamide Based on Quantitative Differentiation Evidence


Hydrophilic Fragment Library Design Targeting Polar Enzyme Pockets

With a computed logP of -1.52 , 3-hydroxypiperidine-3-carboxamide is optimally suited for inclusion in fragment libraries designed to probe highly hydrophilic binding sites such as kinase hinge-region phosphate pockets, metalloprotease catalytic zinc-binding clefts, or phosphatase active sites. Its low lipophilicity ensures aqueous solubility >1 mM for fragment screening by NMR or SPR at typical fragment concentrations (200–500 µM), avoiding the aggregation artifacts common with more lipophilic piperidine fragments (logP >0). The balanced 3-donor/3-acceptor hydrogen-bonding profile enables detection of weak but specific ligand-observed interactions in WaterLOGSY and STD-NMR experiments.

Conformationally Constrained Serine/Threonine Mimetic in Protease Inhibitor Design

The gem-disubstituted quaternary C3 center locks the hydroxyl and carboxamide groups into a fixed spatial relationship that mimics the side-chain geometry of serine or threonine residues. This makes 3-hydroxypiperidine-3-carboxamide a privileged scaffold for designing transition-state analog inhibitors of serine hydrolases, where the hydroxyl group can form a tetrahedral adduct with the catalytic serine while the carboxamide engages the oxyanion hole. The conformational rigidity (zero axial/equatorial interconversion at C3) reduces the entropic penalty upon binding compared to monosubstituted piperidine-based serine mimetics .

3D-Diverse Building Block for DNA-Encoded Library (DEL) Synthesis

The Fsp³ of 0.833 positions this scaffold among the top-tier three-dimensional building blocks available for DNA-encoded library construction. In DEL technology, where molecular diversity and drug-likeness of the encoded chemical space are paramount, 3-hydroxypiperidine-3-carboxamide provides a saturated, functionally dense core that can be diversified via N-alkylation (piperidine NH), O-acylation/alkylation (hydroxyl), or amide coupling (carboxamide) in DNA-compatible reactions. Its molecular weight of 144 Da leaves ample room for two to three cycles of library synthesis while remaining within lead-like property space (MW < 450).

Regioisomer-Specific Procurement for Phthalazine-Derived PDE5 Inhibitor Programs

3-Hydroxypiperidine-3-carboxamide hydrochloride (CAS 1803570-33-3) is explicitly documented as a derivative of 4-hydroxypiperidine-4-carboxamide hydrochloride (H100660(P)) and is utilized in the preparation of phthalazine derivatives for erectile dysfunction therapeutics [1]. This established synthetic route creates a procurement requirement for the 3-substituted isomer specifically, as the 4-hydroxy analog cannot be substituted without altering the phthalazine coupling geometry. Research groups pursuing PDE5-related targets must specify CAS 1378254-91-1 (free base) or CAS 1803570-33-3 (HCl salt) to ensure regioisomeric fidelity in their synthetic sequences.

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